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Compound of Interest

Compound Name:
Tetraethylene glycol monoethyl

ether

Cat. No.: B1596445 Get Quote

In-Depth Technical Guide: Tetraethylene Glycol
Monoethyl Ether
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Tetraethylene Glycol Monoethyl
Ether, a key building block in modern pharmaceutical research, particularly in the development

of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Identifiers and Properties
Tetraethylene Glycol Monoethyl Ether is a hydrophilic polyethylene glycol (PEG) derivative

widely utilized for its properties as a flexible linker. Its fundamental chemical data are

summarized below.
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Property Value

CAS Number 5650-20-4

Molecular Weight 222.28 g/mol [1][2]

Molecular Formula C₁₀H₂₂O₅[2]

IUPAC Name
2-[2-[2-(2-

ethoxyethoxy)ethoxy]ethoxy]ethanol[1][2]

Synonyms
Ethyl-PEG4-alcohol, 3,6,9,12-

Tetraoxatetradecan-1-ol[1]

Appearance Liquid[2]

Boiling Point 302.2 °C at 760 mmHg

Density 1.045 g/cm³

Solubility Miscible with water

Application in Drug Development: The PROTAC
Linker
Tetraethylene glycol monoethyl ether, often referred to as Ethyl-PEG4-alcohol in this

context, serves as a flexible PEG4 linker in the synthesis of PROTACs.[2] PROTACs are

heterobifunctional molecules that induce the degradation of specific target proteins by hijacking

the cell's own ubiquitin-proteasome system.[3]

A PROTAC molecule consists of three components: a "warhead" that binds to the target

protein, an E3 ubiquitin ligase ligand, and a linker that connects the two. The linker's length and

composition are critical for the PROTAC's efficacy. PEG linkers, such as this one, are highly

valued because they can enhance the solubility and cell permeability of the PROTAC molecule,

while providing the necessary flexibility to allow for the optimal formation of a stable ternary

complex between the target protein and the E3 ligase.[4]

Experimental Protocols: Representative Synthesis
of a BRD4-Targeting PROTAC
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While specific protocols are proprietary or publication-specific, the following is a representative,

multi-step methodology for the synthesis of a PROTAC targeting the BRD4 protein, using

Tetraethylene Glycol Monoethyl Ether as the linker. This protocol employs common and

robust chemical transformations, such as "click chemistry."

Objective: To synthesize a BRD4-targeting PROTAC by sequentially attaching a BRD4 ligand

(warhead) and an E3 ligase ligand (e.g., a derivative of pomalidomide) to the Ethyl-PEG4-

alcohol linker.

Materials:

Tetraethylene glycol monoethyl ether (Ethyl-PEG4-alcohol)

p-Toluenesulfonyl chloride (TsCl)

Sodium azide (NaN₃)

An alkyne-functionalized BRD4 ligand (e.g., an analogue of JQ1)

An azide-functionalized pomalidomide derivative (for CRBN E3 ligase)

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), water, t-

butanol)

Standard laboratory glassware and purification equipment (e.g., silica gel for

chromatography)

Methodology:

Step 1: Functionalization of the Linker

Tosylation of the Terminal Hydroxyl Group:
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Dissolve Tetraethylene glycol monoethyl ether (1.0 eq) in DCM in a round-bottom flask

under an inert atmosphere (e.g., nitrogen).

Cool the solution to 0 °C using an ice bath.

Add p-Toluenesulfonyl chloride (1.2 eq) and a suitable base (e.g., triethylamine, 1.5 eq) to

the solution.

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature,

stirring overnight.

Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the

reaction with water and extract the product with DCM.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure. Purify the resulting tosylated linker by column chromatography.

Azidation of the Tosylated Linker:

Dissolve the purified tosylated linker (1.0 eq) in DMF.

Add sodium azide (3.0 eq) to the solution.

Heat the reaction mixture to 60-80 °C and stir for several hours until TLC indicates the

complete consumption of the starting material.

After cooling, dilute the mixture with water and extract the product with a suitable solvent

like ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to

yield the azide-functionalized linker (Azido-PEG4-ethyl ether).

Step 2: PROTAC Assembly via Click Chemistry

First Conjugation (Linker to Warhead):

This protocol assumes a pre-synthesized alkyne-functionalized BRD4 ligand.
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Dissolve the Azido-PEG4-ethyl ether linker (1.1 eq) and the alkyne-functionalized BRD4

ligand (1.0 eq) in a mixture of t-butanol and water.

Add sodium ascorbate (0.5 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

Stir the reaction mixture vigorously at room temperature overnight. The reaction progress

can be monitored by LC-MS.

Upon completion, the product can be purified by preparative HPLC to yield the BRD4

ligand-linker conjugate.

Second Conjugation (PROTAC Final Assembly):

The protocol would be adapted here depending on the functional group of the E3 ligase

ligand. For this representative example, we assume the first conjugation was with an

azide-functionalized E3 ligase ligand and the second is with the alkyne-functionalized

warhead.

Visualizations
The following diagrams illustrate the key logical and signaling pathways relevant to the

application of Tetraethylene Glycol Monoethyl Ether in PROTAC development.
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Figure 1: Representative workflow for PROTAC synthesis.
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Figure 1: Representative workflow for PROTAC synthesis.
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Figure 2: Mechanism of a BRD4-targeting PROTAC.
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Figure 2: Mechanism of a BRD4-targeting PROTAC.
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The BRD4 protein acts as an epigenetic reader, binding to acetylated histones on chromatin

and recruiting transcriptional machinery to drive the expression of oncogenes like c-Myc.[5] A

BRD4-targeting PROTAC utilizes a linker, such as Tetraethylene Glycol Monoethyl Ether, to
bring an E3 ubiquitin ligase into close proximity with the BRD4 protein. This induced proximity

results in the poly-ubiquitination of BRD4, marking it for degradation by the proteasome.[3] The

removal of BRD4 subsequently blocks the downstream signaling pathway, leading to reduced

oncogene expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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